(S)-1-(2,5-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,5-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,5-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,5-Difluorophenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,5-Difluorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(2,5-Difluorophenyl)propan-2-amine: A compound with a different substitution pattern on the carbon chain.
Uniqueness
(S)-1-(2,5-Difluorophenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
IUWLMRUTNCGJPI-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.